molecular formula C16H18O3 B041139 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol CAS No. 73731-86-9

4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol

Cat. No. B041139
CAS RN: 73731-86-9
M. Wt: 258.31 g/mol
InChI Key: CJJJQWAYMRTLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol" may be related to compounds studied for their molecular structures, synthesis methods, and properties. Research often focuses on the optimization of synthesis routes, understanding molecular interactions, and exploring the applications of such compounds in various fields, excluding drug usage and dosage or side effects.

Synthesis Analysis

Studies on related compounds often employ different synthetic routes, including the Schiff bases reduction route or the hydroboration reaction, to achieve high yields and purity. For instance, the hydroboration reaction has been used to synthesize compounds like dihydroconiferyl alcohol from eugenol, indicating a method that might be applicable or analogous to synthesizing "4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol" (Pepper et al., 1971).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations, including DFT (B3LYP) with specific basis set calculations, are tools used to determine the molecular structure and spectroscopic data of related compounds. These studies reveal molecular parameters such as bond length, bond angle, and intramolecular charge transfer, providing insights into the molecular structure of similar compounds (A. Viji et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds can be studied through various spectroscopic techniques and theoretical analyses. Research on related compounds like 1-phenyl-3(4-methoxyphenyl)-2-propenone explores structural, spectral, and electronic properties through density functional theory and experimental spectroscopic investigations, providing a foundation for understanding the chemical behavior of "4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol" (Revathi H et al., 2021).

Scientific Research Applications

  • Antioxidant Properties : Poly(4-methoxyphenol), synthesized with horseradish peroxidase and sodium dodecyl sulfate, produces a light yellow powder with excellent antioxidant properties. This makes it a promising agent for various applications (Zheng et al., 2013).

  • Improved Yield in Synthesis : An improved method for synthesizing methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, using KOH as a catalyst, achieved an average yield of 95%, conforming to literature standards (Huo Xiao-jian, 2010).

  • Molecular Structure and Spectroscopic Data Analysis : The study of 4-Methoxy-2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]-1, 3-thiazol-4-yl]phenol provided insights into its molecular structure and spectroscopic data (Viji et al., 2020).

  • Aldose Reductase Inhibition : Compound 5b, related to 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol, is identified as a potent and selective inhibitor of aldose reductase, showing potential as a lead compound for targeting long-term diabetes complications (Chatzopoulou et al., 2011).

  • Synthesis Improvement : An improved synthesis method for 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol and 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanol from 4-allyl-2-methoxyphenol was developed (Pepper et al., 1971).

  • Serum Analysis : A sensitive and specific method was developed for determining 4-hydroxyanisole in serum, which is used in the treatment of malignant melanomas (Buell & Girard, 1984).

  • Hydrogen Bond Studies : Methoxyphenols and dimethoxybenzenes, which include compounds like 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol, form strong intermolecular and intramolecular hydrogen bonds, influencing their thermodynamic properties and structures (Varfolomeev et al., 2010).

  • Agrobacterium Virulence and Gene Transfer in Plants : Phenolic compounds with an unsaturated lateral chain, including methoxy groups, can increase Agrobacterium virulence and gene transfer in plants (Joubert et al., 2002).

  • Liquid Crystallinity-Enhancing Coatings : Stereoregular polymethacrylates with mesogenic ester groups, possibly including compounds similar to 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol, show potential for high-performance, liquid crystallinity-enhancing coatings (Nakano et al., 1993).

  • Catalysis in Synthesis : Ammonium ferric sulfate dodecahydrate was used as a catalyst for the synthesis of amyl 4-hydroxy-3-methoxycinnamate from 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid and 1-pentanol (Lin Xin-jie, 2012).

properties

IUPAC Name

4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-19-16-11-15(18)10-7-13(16)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJJQWAYMRTLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)CCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol

Synthesis routes and methods

Procedure details

Colorless needles; mp 88-89° C.; UV (MeOH) λmax (log ε) 266 (3.11), 239 (3.10) nm; IR (NaCl) γmax 3335, 2954, 1614, 1508, 1456 cm−1; 1H NMR (CD3OD, 300 MHz) δ 1.76 (2H, m, H-2), 2.49 (4H, m, H-1 and H-3), 3.74 (3H, s, OCH3), 6.29 (1H, dd, J=2.4 and 8.1 Hz, H-5′), 6.38 (1H, d, J=2.4 Hz, H-3′), 6.68 (2H, d, J=8.5 Hz, H-3″), 6.86 (1H, d, J=8.1 Hz, H-6′), 6.98 (2H, d, J=8.5 Hz, H-2″); 13C NMR (CD3OD, 75 MHz) δ 30.3 (C-1), 33.5 (C-2), 35.8 (C-3), 55.6 (OCH3), 99.7 (C-3′), 107.5 (C-5′), 116.0 (C-3″), 122.8 (C-1′), 130.3 (C-2″), 131.1 (C-6′), 134.8 (C-1″), 156.1 (C-4″), 157.6 (C-4′), 159.6 (C-2′); EIMS m/z 258 (M+, 52), 151 (18), 137 (100), 134 (20), 107 (48).
[Compound]
Name
( 3.11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3.10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 48 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol
Reactant of Route 2
Reactant of Route 2
4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol
Reactant of Route 3
Reactant of Route 3
4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol
Reactant of Route 4
Reactant of Route 4
4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol
Reactant of Route 5
Reactant of Route 5
4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol
Reactant of Route 6
4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol

Citations

For This Compound
2
Citations
JH Kim, S Kim, S Han, EK Ahn, YR Cho… - Journal of Cellular …, 2022 - Wiley Online Library
In the present study, we demonstrate the regulatory effects and mechanism of broussonin A and B, diphenylpropane derivatives isolated from Broussonetia kazinoki, on vascular …
Number of citations: 8 onlinelibrary.wiley.com
H Jo, M Choi, M Viji, YH Lee, YS Kwak, K Lee, NS Choi… - Molecules, 2015 - mdpi.com
A concise and expeditious approach to the total synthesis of broussonone A, a p-quinol natural compound, has been developed. The key features of the synthesis include the Grubbs II …
Number of citations: 16 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.